REACTION_CXSMILES
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[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:23]O>>[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([O:11][CH3:23])=[O:10])=[CH:4][CH:3]=1
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Name
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|
Quantity
|
37.7 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
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Name
|
|
Quantity
|
12 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 14 hours
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Duration
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14 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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the residue was added to a mixture of methylene chloride and water
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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WASH
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Details
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washed with saturated sodium bicarbonate solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISTILLATION
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Details
|
The crude product was kugelrohr distilled (120°-135°/0.025 torr)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(OC2=C(C(=O)OC)C=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |